
2-(1-Morpholinoethyl)-1,4-benzodioxane
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Overview
Description
2-(1-Morpholinoethyl)-1,4-benzodioxane is an organic compound that features a morpholine ring attached to an ethyl group, which is further connected to a benzodioxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the benzodioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques such as column chromatography or recrystallization ensures the purity of the final product.
Chemical Reactions Analysis
Key Reaction Conditions
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Alkylation of benzodioxane | Morpholine, KOH, ethanol, 80°C, 12 h | 70–80 | |
Purification | Crystallization (ethyl alcohol/diethyl ether) | 72–80 |
Functionalization of the Morpholinoethyl Group
The morpholinoethyl substituent can undergo further reactions:
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Oxidation : Using oxidizing agents like KMnO₄ or CrO₃ converts the ethyl linker to a ketone or carboxylic acid .
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Wittig Reactions : The aldehyde derivative (prepared via oxidation) reacts with stabilized ylides to form α,β-unsaturated ketones .
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Imine Formation : Reaction with primary amines yields Schiff bases, useful for bioactive compound development .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) : Peaks at δ 3.96–4.57 (dioxane CH₂ and CH), δ 2.33–2.70 (morpholine CH₂), and δ 1.20–1.45 (ethyl CH₂) .
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¹³C NMR : Signals at 143.2–143.4 ppm (dioxane C-O), 67.8 ppm (morpholine N-CH₂), and 52.1 ppm (ethyl C) .
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FT-IR : Bands at 1501–1567 cm⁻¹ (C-N stretch) and 1220–1280 cm⁻¹ (C-O-C) .
Chiral Resolution and Stereochemical Considerations
Enantiopure synthesis is critical for bioactivity. Chiral HPLC or diastereomeric salt resolution (e.g., using 1-phenylethylamine) ensures high enantiomeric excess (≥98%) . Racemic mixtures may form conglomerates, necessitating precise crystallization protocols .
Comparative Reactivity
Derivative | Reactivity Profile | Bioactivity |
---|---|---|
2-Methyl-1,4-benzodioxane | Limited functionalization | Moderate anti-inflammatory |
2-Morpholinoethyl-1,4-benzodioxane | Broad alkylation/oxidation pathways | Enhanced kinase inhibition |
Scientific Research Applications
2-(1-Morpholinoethyl)-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Morpholinoethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzodioxane structure provides a stable framework for binding. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure with similar functional groups.
1,4-Benzodioxane: Lacks the morpholine group but shares the benzodioxane core.
2-(1-Piperidinoethyl)-1,4-benzodioxane: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
2-(1-Morpholinoethyl)-1,4-benzodioxane is unique due to the combination of the morpholine ring and the benzodioxane structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or similar compounds.
Properties
CAS No. |
69766-28-5 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
HTGYYXDALADZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |
Origin of Product |
United States |
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